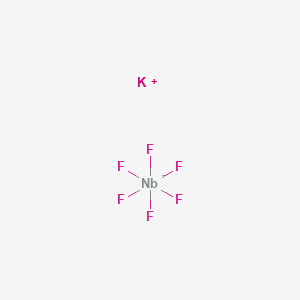
Potassium hexafluoroniobate
Overview
Description
Potassium hexafluoroniobate is a chemical compound with the molecular formula F₆KNb. It is a niobium-based compound where niobium is in the +5 oxidation state, and it is coordinated by six fluoride ions. This compound is known for its unique properties and applications in various scientific fields .
Mechanism of Action
Target of Action
It’s known that potassium ions play a crucial role in various biological processes, including the regulation of heart function .
Mode of Action
Potassium ions are known to be involved in the generation of action potentials in cardiac myocytes . The action potential is the result of a concerted action of inward (depolarizing) and outward (hyperpolarizing) ionic currents. The outward component is carried by K+ ions through potassium-permeable transmembrane proteins, the potassium channels .
Biochemical Pathways
Potassium ions are known to play a key role in various biochemical pathways, including those involved in cardiac function .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the behavior of a compound in the body and its impact on bioavailability .
Result of Action
Potassium ions are known to play a crucial role in maintaining the resting potential and repolarizing the membrane of cells, which is essential for the propagation of nerve impulses and the contraction of muscles .
Action Environment
Factors such as ph, temperature, and the presence of other ions can influence the action of potassium ions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Potassium hexafluoroniobate are not well-documented. It is known that potassium, a key component of the compound, plays a crucial role in various biochemical reactions. It is involved in maintaining cell membrane potential, regulating cell volume, and facilitating nerve impulse conduction and muscle contraction . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are largely unknown due to the lack of comprehensive studies. Potassium, a component of the compound, is known to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Potassium ions, however, are known to interact with various biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .
Metabolic Pathways
Potassium, however, is known to be involved in several metabolic processes, including protein synthesis and carbohydrate metabolism .
Transport and Distribution
Potassium ions, however, are known to be transported across cell membranes via various transporters .
Preparation Methods
Potassium hexafluoroniobate can be synthesized through several methods. One common synthetic route involves the reaction of niobium pentachloride (NbCl₅) with potassium fluoride (KF) in anhydrous hydrogen fluoride (HF). The reaction conditions typically require a controlled environment to prevent moisture from interfering with the reaction .
Industrial production methods may involve the use of high-temperature reactions and specialized equipment to ensure the purity and yield of the compound. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Potassium hexafluoroniobate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where niobium changes its oxidation state.
Substitution Reactions: Fluoride ions in the compound can be substituted with other ligands under specific conditions.
Complex Formation: This compound can form complexes with other metal ions, which can alter its chemical properties.
Common reagents used in these reactions include strong acids, bases, and other fluoride-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium hexafluoroniobate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: This compound is used in the fabrication of capacitors due to its high dielectric constant and stability at high temperatures
Comparison with Similar Compounds
Potassium hexafluoroniobate can be compared with other similar compounds such as:
Potassium hexafluorotantalate(1-): Similar in structure but contains tantalum instead of niobium.
Potassium hexafluorozirconate(1-): Contains zirconium and has different chemical properties.
Potassium hexafluorohafniate(1-): Contains hafnium and is used in different industrial applications
The uniqueness of this compound(1-) lies in its specific chemical properties, such as its high dielectric constant and stability, which make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
potassium;hexafluoroniobium(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.K.Nb/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPJJZQEOYRHO-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Nb-](F)(F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6KNb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9951 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16919-14-5 | |
| Record name | Niobate(1-), hexafluoro-, potassium (1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium hexafluoroniobate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hexafluoroniobate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















